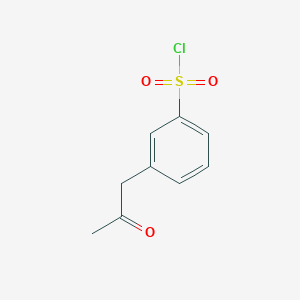
3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid is a synthetic organic compound that features a pyrazole ring, an important heterocyclic structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the nitrogen atom.
Etherification: The hydroxyl group of 3-hydroxypropanoic acid is converted to a leaving group (e.g., tosylate), which then undergoes nucleophilic substitution with the pyrazole derivative to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and pyrazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols and pyrazole derivatives.
Scientific Research Applications
3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Phenyl-1H-pyrazol-5-yl)propanoic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid is unique due to the presence of the ethyl group and the ether linkage, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
InChI Key |
ZSWQDVAMDXXVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)COCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


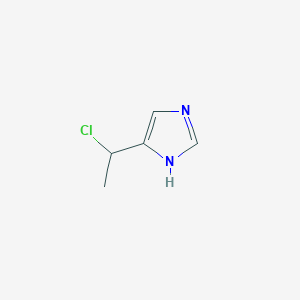
![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
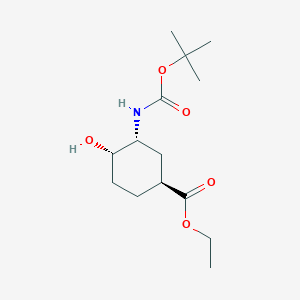
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
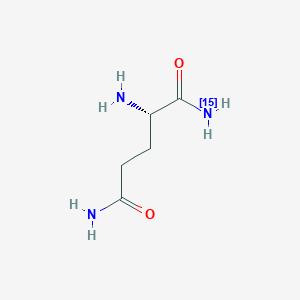

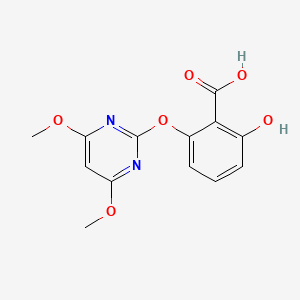
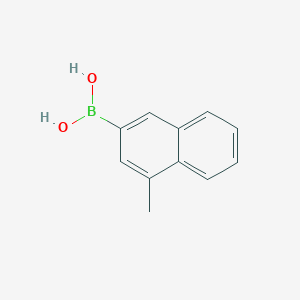
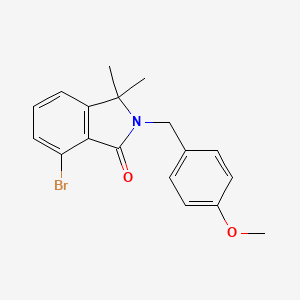
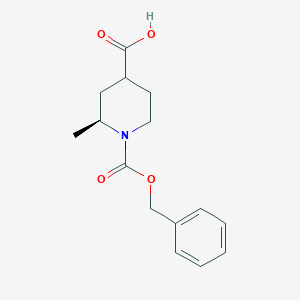
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
